2-Bromo-4-fluoro-1-yodobenceno

Descripción general

Descripción

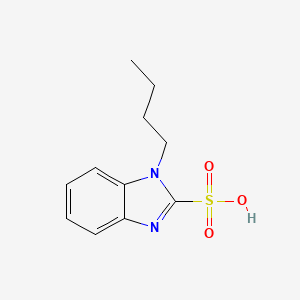

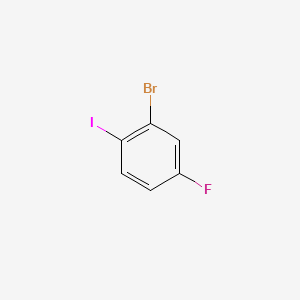

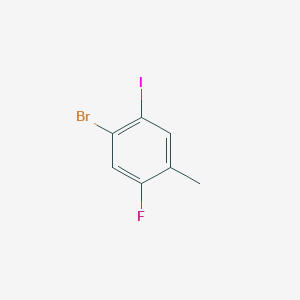

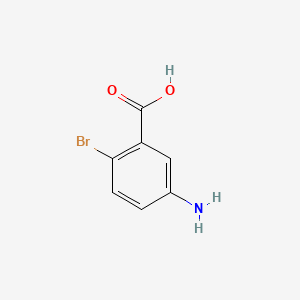

2-Bromo-4-fluoro-1-iodobenzene is a useful research compound. Its molecular formula is C6H3BrFI and its molecular weight is 300.89 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Bromo-4-fluoro-1-iodobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-4-fluoro-1-iodobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-fluoro-1-iodobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de alquenos tetrasubstituidos

2-Bromo-4-fluoro-1-yodobenceno: se utiliza en la síntesis de alquenos tetrasubstituidos, que son valiosos en varias síntesis químicas. El proceso implica la estannil-litiiación estereo y regioselectiva de diarylacetilenos . Este método permite un control preciso sobre la configuración de los alquenos resultantes, lo cual es crucial para la síntesis de moléculas orgánicas complejas.

Reactivos de fluoración

En el campo de la química organofluorada, This compound sirve como precursor de los reactivos de fluoración . Estos reactivos son esenciales para introducir átomos de flúor en compuestos orgánicos, lo que puede alterar significativamente sus propiedades químicas y biológicas.

Bloques de construcción fluorados

Este compuesto también se emplea como bloque de construcción para la síntesis de compuestos aromáticos fluorados . La presencia de flúor en los productos farmacéuticos y agroquímicos puede mejorar su estabilidad metabólica, potencia y selectividad.

Cristales líquidos

Debido a sus propiedades estructurales, This compound se puede utilizar en la síntesis de cristales líquidos . Estos materiales son cruciales para las tecnologías de visualización, como las que se utilizan en las pantallas LCD.

Diodos orgánicos emisores de luz (OLED)

La capacidad del compuesto para transferir carga lo convierte en un candidato para su uso en el desarrollo de materiales OLED . Los OLED se utilizan en una variedad de aplicaciones, incluidas las pantallas para teléfonos inteligentes, televisores y sistemas de iluminación.

Química de polímeros

This compound: puede actuar como iniciador o modificador en reacciones de polimerización . Esto permite la creación de polímeros con propiedades específicas, como una mayor estabilidad térmica o una conductividad eléctrica modificada.

Química medicinal

En química medicinal, este compuesto se utiliza para sintetizar moléculas que forman parte de los programas de descubrimiento de fármacos . Su incorporación en nuevos compuestos puede conducir al desarrollo de fármacos con perfiles de eficacia y seguridad mejorados.

Desarrollo de pesticidas

La introducción de átomos de flúor en los pesticidas puede mejorar su actividad y durabilidad. This compound es un intermediario clave en la síntesis de estos pesticidas fluorados .

Safety and Hazards

2-Bromo-4-fluoro-1-iodobenzene is classified as a skin irritant and can cause serious eye irritation . Protective measures such as wearing gloves, eye protection, and face protection are recommended when handling the compound . If it comes into contact with the skin or eyes, it should be washed off with plenty of water .

Mecanismo De Acción

Target of Action

2-Bromo-4-fluoro-1-iodobenzene is a chemical compound used in organic synthesis . The primary targets of this compound are typically other organic molecules in a reaction mixture. It is often used as a building block in the synthesis of more complex organic compounds .

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution. In this process, the bromine, fluorine, or iodine atom on the benzene ring of 2-Bromo-4-fluoro-1-iodobenzene can be replaced by another group, depending on the conditions of the reaction .

Biochemical Pathways

As a synthetic reagent, 2-Bromo-4-fluoro-1-iodobenzene does not typically participate in biochemical pathways within living organisms. Instead, it is used in laboratory settings to synthesize other compounds. For example, it can be used in the synthesis of tetrasubstituted alkenes by stereo- and regioselective stannyllithiation of diarylacetylenes .

Result of Action

The result of the action of 2-Bromo-4-fluoro-1-iodobenzene is the formation of new organic compounds. The specific products depend on the reaction conditions and the other reactants present .

Action Environment

The action of 2-Bromo-4-fluoro-1-iodobenzene is influenced by several environmental factors. For instance, it is light-sensitive and should be stored away from oxidizing agents . The compound should be kept in a cool, dry, and well-ventilated condition . These factors can influence the compound’s stability and efficacy in reactions .

Análisis Bioquímico

Biochemical Properties

2-Bromo-4-fluoro-1-iodobenzene plays a significant role in various biochemical reactions due to its unique halogenated structure. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the compound can act as an inhibitor or activator of certain enzymes involved in halogenation and dehalogenation reactions. These interactions are often mediated through the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. The presence of bromine, fluorine, and iodine atoms in 2-Bromo-4-fluoro-1-iodobenzene enhances its reactivity and specificity towards target biomolecules .

Cellular Effects

The effects of 2-Bromo-4-fluoro-1-iodobenzene on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, 2-Bromo-4-fluoro-1-iodobenzene can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, 2-Bromo-4-fluoro-1-iodobenzene exerts its effects through various mechanisms. One of the primary modes of action is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target molecule, depending on the nature of the interaction. For instance, 2-Bromo-4-fluoro-1-iodobenzene can inhibit the activity of enzymes involved in halogenation reactions by forming covalent bonds with the active site residues. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-4-fluoro-1-iodobenzene can change over time due to factors such as stability and degradation. The compound is known to be light-sensitive and should be stored away from oxidizing agents to maintain its stability . Over time, degradation products may form, which can have different biological activities compared to the parent compound. Long-term studies have shown that prolonged exposure to 2-Bromo-4-fluoro-1-iodobenzene can lead to cumulative effects on cellular function, including alterations in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of 2-Bromo-4-fluoro-1-iodobenzene vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties and mechanisms of action. At higher doses, 2-Bromo-4-fluoro-1-iodobenzene can induce toxic effects, including organ damage and systemic toxicity. Threshold effects have been observed, where a certain dosage level leads to a significant change in the biological response. It is crucial to determine the appropriate dosage range to minimize adverse effects while maximizing the compound’s beneficial properties .

Metabolic Pathways

2-Bromo-4-fluoro-1-iodobenzene is involved in several metabolic pathways, primarily those related to halogenation and dehalogenation reactions. The compound interacts with enzymes such as halogenases and dehalogenases, which catalyze the addition or removal of halogen atoms from organic molecules. These interactions can affect metabolic flux and the levels of various metabolites within the cell. Additionally, 2-Bromo-4-fluoro-1-iodobenzene can influence the activity of cofactors involved in these reactions, further modulating the metabolic pathways .

Transport and Distribution

The transport and distribution of 2-Bromo-4-fluoro-1-iodobenzene within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of 2-Bromo-4-fluoro-1-iodobenzene can affect its biological activity, as the compound may accumulate in certain tissues or organelles, leading to localized effects. Understanding the transport and distribution mechanisms is essential for predicting the compound’s behavior in biological systems .

Subcellular Localization

The subcellular localization of 2-Bromo-4-fluoro-1-iodobenzene is influenced by various factors, including targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects. The localization of 2-Bromo-4-fluoro-1-iodobenzene can impact its activity and function, as different cellular environments may provide distinct conditions for its interactions with biomolecules. Studying the subcellular localization of this compound can provide insights into its mechanisms of action and potential therapeutic applications .

Propiedades

IUPAC Name |

2-bromo-4-fluoro-1-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFI/c7-5-3-4(8)1-2-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGPZAZTXZCUMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378414 | |

| Record name | 2-Bromo-4-fluoro-1-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202865-73-4 | |

| Record name | 2-Bromo-4-fluoro-1-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202865-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-fluoro-1-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-Amino-2-(3-chlorophenoxy)ethylidene]-malononitrile](/img/structure/B1271485.png)

![2-[1-Amino-2-(4-nitrophenoxy)ethylidene]propanedinitrile](/img/structure/B1271486.png)

![1-[(3,4-Dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B1271506.png)

![Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate](/img/structure/B1271513.png)

![({2-[(Carboxymethyl)thio]quinazolin-4-yl}thio)-acetic acid](/img/structure/B1271518.png)